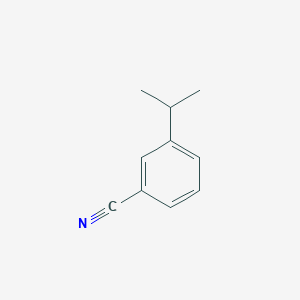
3-异丙基苯甲腈
概述
描述
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the methods and processes used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, reactivity, and stability .科学研究应用
热物理性质
- 热容和相变:Jiménez 等人在 2002 年发表在《Thermochimica Acta》上的研究使用差示扫描量热法研究了硝基苯甲腈(包括 3-异构体变体)的热物理行为。这项研究揭示了有关其热容和相变的信息,有助于理解其热物理性质 (Jiménez, Roux, Dávalos, & Temprado, 2002)。
能量和结构研究
- 电子和结构性质:Silva 等人在 2012 年对一氟苯甲腈(包括 3-氟变体)进行了能量和结构研究,分析了它们的形成焓、蒸气压和电子性质。这项发表在《有机化学杂志》上的研究有助于理解 3-异丙基苯甲腈等化合物的分子特性 (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012)。
生物正交化学
- 生物活性剂的受控释放:Tu 等人在 2018 年发表在《美国化学会志》上的研究探索了使用 3-异氰丙基基团(包括与 3-异丙基苯甲腈相关的基团)在生物系统中受控释放生物活性剂。这项研究突出了在药物递送和化学生物学中的潜在应用 (Tu, Xu, Parvez, Peterson, & Franzini, 2018)。
化学生物学中的合成和表征
- 新类似物合成:Di Mola 等人在 2022 年发表在《分子》上的研究涉及使用 2-乙酰基苯甲腈合成新的生物活性化合物 3-甲基化类似物。这项工作可能与 3-异丙基苯甲腈衍生物在药物化学中的合成和应用有关 (Di Mola, Nicastro, Serusi, Filosa, Waser, & Massa, 2022)。
动物实验伦理考虑
- **动物研究和 3R 原则**:Ferdowsian 和 Beck 在 2011 年发表在《公共科学图书馆·综合》上的文章讨论了动物测试和研究中的伦理和科学考虑,强调了“3R”原则(减少、优化、替代)。这一原则对于指导可能涉及动物模型中 3-异丙基苯甲腈衍生物的研究至关重要 (Ferdowsian & Beck, 2011)。
作用机制
安全和危害
属性
IUPAC Name |
3-propan-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFMTMRWRGREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961172 | |
| Record name | 3-(Propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40751-59-5 | |
| Record name | NSC87351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



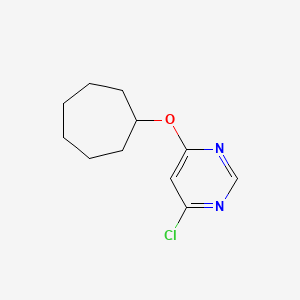

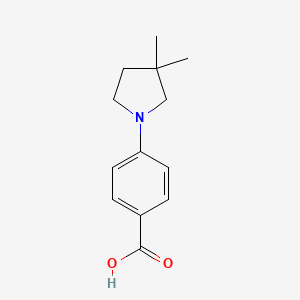
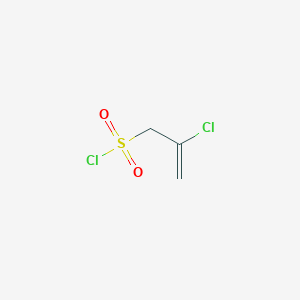
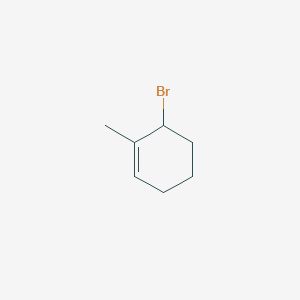

![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)


![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3383364.png)